molecular formula C24H16ClF3N2O4S B10917494 2-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]phenyl 4-methylbenzenesulfonate

2-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]phenyl 4-methylbenzenesulfonate

Cat. No.: B10917494
M. Wt: 520.9 g/mol
InChI Key: KDGCQNWWMCLRKY-SFQUDFHCSA-N
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Description

2-{(E)-3-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-2-CYANO-3-OXO-1-PROPENYL}PHENYL 4-METHYL-1-BENZENESULFONATE is a complex organic compound characterized by its unique structure, which includes a chlorinated aromatic ring and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-3-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-2-CYANO-3-OXO-1-PROPENYL}PHENYL 4-METHYL-1-BENZENESULFONATE typically involves multi-step organic reactions. The process begins with the chlorination of an aromatic ring, followed by the introduction of a trifluoromethyl group through electrophilic substitution. The cyano and oxo groups are then added via nucleophilic addition reactions. The final step involves the formation of the benzenesulfonate ester through a sulfonation reaction .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This method enhances the yield and purity of the final product while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-{(E)-3-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-2-CYANO-3-OXO-1-PROPENYL}PHENYL 4-METHYL-1-BENZENESULFONATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as hydroxide ions (OH-). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols .

Scientific Research Applications

2-{(E)-3-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-2-CYANO-3-OXO-1-PROPENYL}PHENYL 4-METHYL-1-BENZENESULFONATE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{(E)-3-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-2-CYANO-3-OXO-1-PROPENYL}PHENYL 4-METHYL-1-BENZENESULFONATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

    Trichloroethylene: A chlorinated solvent with similar chemical properties.

    Tetrachloroethylene: Another chlorinated solvent used in dry cleaning and degreasing.

    Dichloromethane: A widely used solvent in organic synthesis.

    Chloroform: A common laboratory solvent with anesthetic properties.

Uniqueness

2-{(E)-3-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-2-CYANO-3-OXO-1-PROPENYL}PHENYL 4-METHYL-1-BENZENESULFONATE stands out due to its combination of a chlorinated aromatic ring and a trifluoromethyl group, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

Molecular Formula

C24H16ClF3N2O4S

Molecular Weight

520.9 g/mol

IUPAC Name

[2-[(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyano-3-oxoprop-1-enyl]phenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C24H16ClF3N2O4S/c1-15-6-9-19(10-7-15)35(32,33)34-22-5-3-2-4-16(22)12-17(14-29)23(31)30-21-13-18(24(26,27)28)8-11-20(21)25/h2-13H,1H3,(H,30,31)/b17-12+

InChI Key

KDGCQNWWMCLRKY-SFQUDFHCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2/C=C(\C#N)/C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=C(C#N)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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